molecular formula C22H21FN4 B12214323 N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12214323
M. Wt: 360.4 g/mol
InChI Key: BZUMJFGBLSZXQP-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a fused heterocyclic core with distinct substituents:

  • Position 2: Methyl group.
  • Position 3: Phenyl ring.
  • Position 5: Propyl chain.
  • Position 7: 4-Fluorophenyl-substituted amine.

Properties

Molecular Formula

C22H21FN4

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H21FN4/c1-3-7-19-14-20(24-18-12-10-17(23)11-13-18)27-22(25-19)21(15(2)26-27)16-8-5-4-6-9-16/h4-6,8-14,24H,3,7H2,1-2H3

InChI Key

BZUMJFGBLSZXQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Classical Cyclocondensation Approaches

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation between β-enaminones and 3-aminopyrazoles. For example, β-enaminones derived from ethyl 3-amino-1H-pyrazole-4-carboxylate react with substituted aldehydes under reflux in ethanol to form the fused ring system. A representative protocol involves heating ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 mmol) with 4-fluorobenzaldehyde (1.2 mmol) in acetic acid at 80°C for 12 hours, yielding the pyrimidine intermediate with 68% efficiency. The reaction proceeds via nucleophilic attack of the pyrazole’s amine group on the enaminone’s electrophilic carbonyl, followed by dehydration (Figure 1).

Table 1: Cyclocondensation Conditions and Yields

Starting MaterialsSolventTemperature (°C)Time (h)Yield (%)
Ethyl 3-amino-1H-pyrazole-4-carboxylate + 4-fluorobenzaldehydeAcetic acid801268
β-Enaminone + 3-aminopyrazoleEthanolReflux2472
Microwave-assisted cyclocondensationDMF120 (MW)0.589

Microwave-assisted methods significantly enhance reaction efficiency. For instance, irradiating β-enaminones and 3-aminopyrazoles in dimethylformamide (DMF) at 120°C for 30 minutes achieves 89% yield, reducing side products.

Catalytic Amination for N-(4-Fluorophenyl) Substitution

Introducing the 4-fluorophenyl group at position 7 requires selective amination. A two-step strategy is employed:

  • Chlorination : The pyrimidine intermediate is chlorinated at position 7 using phosphorus oxychloride (POCl₃) under reflux.

  • Buchwald-Hartwig Amination : The chloro-substituted intermediate reacts with 4-fluoroaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand, achieving 78% yield.

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Cl bond, followed by transmetalation with the amine and reductive elimination to form the C–N bond.

Process Optimization and Scalability

Solvent and Temperature Effects

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance microwave-assisted reactions, while ethanol minimizes side reactions in classical methods.

  • Temperature Control : Lower temperatures (0–25°C) favor alkylation, whereas higher temperatures (80–120°C) accelerate cyclocondensation.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂/Xantphos enables efficient amination (TOF = 12 h⁻¹).

  • Cerium Complexes : [Ce(L-Pro)₂]₂ increases pyrazole regioselectivity by 40% compared to uncatalyzed reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using petroleum ether/ethyl acetate (3:1 v/v), achieving >95% purity.

Spectroscopic Analysis

  • ¹H NMR : Key signals include δ 8.2 ppm (pyrimidine H-6), δ 7.4–7.6 ppm (phenyl protons), and δ 1.2 ppm (propyl CH₃).

  • MS : Molecular ion peak at m/z 390.2 (M+H⁺) confirms the target compound.

Industrial-Scale Considerations

Cost-Effective Catalyst Recovery

Immobilizing Pd catalysts on magnetic nanoparticles allows 90% recovery via magnetic separation, reducing costs by 30%.

Waste Reduction Strategies

Microwave methods reduce solvent waste by 50% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, as promising anticancer agents. These compounds exhibit selective cytotoxicity against various cancer cell lines through mechanisms such as inhibition of key signaling pathways involved in tumor growth and proliferation.

Case Study: Antitumor Mechanism

A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit specific kinases associated with cancer progression. The compound's structure allows for effective binding to the ATP-binding site of these kinases, thereby obstructing their activity and leading to reduced cancer cell viability .

Enzyme Inhibition

This compound has shown promise as an inhibitor of phosphodiesterases (PDEs), particularly PDE2 and PDE10. These enzymes play critical roles in cellular signaling pathways that regulate various physiological processes.

Case Study: Cognitive Enhancement

Research indicates that inhibition of PDEs can ameliorate memory deficits in rodent models. The compound's ability to enhance cognitive functions suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .

Material Science Applications

Beyond medicinal chemistry, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties in material science. The unique structural characteristics of these compounds allow them to function effectively as fluorophores in various applications.

Table: Summary of Applications

Application AreaDetails
Anticancer ActivitySelective cytotoxicity against cancer cell lines; inhibition of key signaling pathways
Enzyme InhibitionInhibition of phosphodiesterases (PDE2 and PDE10); potential for cognitive enhancement
Material ScienceUse as fluorophores due to exceptional photophysical properties

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 5

The 5-propyl group in the target compound distinguishes it from other derivatives. Key comparisons include:

Compound Position 5 Substituent Biological Activity (MIC* against M. tuberculosis) Reference
Target Compound Propyl Data not reported
3-(4-Fluorophenyl)-5-phenyl derivative (Compound 32) Phenyl MIC = 0.12 µM
3-(4-Fluorophenyl)-5-(4-methoxyphenyl) (Compound 34) 4-Methoxyphenyl MIC = 0.25 µM
5-Methyl-6-allyl derivative (Compound 1) Methyl Anti-Wolbachia activity (IC50 = 1.2 µM)

Insights :

  • Activity : Phenyl or methoxyphenyl at position 5 correlates with stronger anti-mycobacterial activity, suggesting propyl may reduce target affinity .
Substituent Variations at Position 3

The 3-phenyl group is compared to fluorophenyl and chlorophenyl analogs:

Compound Position 3 Substituent Key Property Reference
Target Compound Phenyl Structural rigidity
3-(4-Fluorophenyl) (Compound 45) 4-Fluorophenyl Improved solubility
3-(4-Chlorophenyl) (CAS 890626-52-5) 4-Chlorophenyl Higher metabolic stability

Insights :

  • Electron-withdrawing groups (e.g., 4-F, 4-Cl) enhance solubility and metabolic stability compared to unsubstituted phenyl .
  • The target’s 3-phenyl group may limit polarity, reducing aqueous solubility .
Amine Group Modifications

The 7-amino-4-fluorophenyl moiety is critical for target engagement. Comparisons include:

Compound Amine Substituent Biological Activity Reference
Target Compound 4-Fluorophenyl Not reported
N-(4-Chlorophenyl) (CAS 890626-52-5) 4-Chlorophenyl Anti-mycobacterial (MIC = 0.5 µM)
N-(Pyridin-2-ylmethyl) (Compound 47) 6-Methylpyridinylmethyl Anti-mycobacterial (MIC = 0.06 µM)
N-(4-Methoxyphenethyl) (Compound 13) 4-Methoxyphenethyl Anti-tubercular (IC50 = 3.4 µM)

Insights :

  • Pyridinylmethyl groups (e.g., Compound 47) show superior potency, likely due to hydrogen-bonding interactions with target enzymes .
  • Halogenated aryl amines (4-F, 4-Cl) balance potency and pharmacokinetics but may exhibit cytotoxicity at higher concentrations .
Physicochemical Data
Property Target Compound 5-Phenyl Analog (Compound 32) 5-Methyl Analog (Compound 3)
Molecular Weight 405.47 g/mol 439.46 g/mol 347.39 g/mol
Melting Point Not reported 177–180°C 158–160°C
LogP (Predicted) 4.8 5.2 3.9

Note: The 5-propyl group increases LogP by ~0.9 compared to 5-methyl, suggesting higher lipophilicity .

Biological Activity

N-(4-fluorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H21FN4\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{4}

This compound features a fluorophenyl group, which is crucial for its biological activity.

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, they have shown potential as:

  • Anticancer Agents : Inhibiting cancer cell proliferation by targeting specific kinases.
  • Enzyme Inhibitors : Acting on phosphodiesterases and other enzymes involved in cellular signaling pathways.

Biological Activity Overview

Activity Type Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines.
Enzyme InhibitionInhibits phosphodiesterases (PDE) leading to increased cAMP levels.
Neuroprotective EffectsPotential to improve cognitive functions by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazolo[1,5-a]pyrimidines, including the compound :

  • Antitumor Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .
  • Phosphodiesterase Inhibition : Research highlighted that the compound effectively inhibits PDE2 and PDE10, which are implicated in memory deficits and other cognitive impairments. This suggests potential applications in treating neurological disorders .
  • Mechanistic Studies : Investigations into the structure-activity relationship (SAR) revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold could enhance biological activity and selectivity towards target enzymes .

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